molecular formula C11H8ClFN2O B3362470 3-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine CAS No. 99452-78-5

3-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine

Cat. No.: B3362470
CAS No.: 99452-78-5
M. Wt: 238.64 g/mol
InChI Key: XJUAAVLXZBQURX-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine is a pyridazine derivative characterized by a chloro substituent at the 3-position and a 3-fluoro-4-methoxyphenyl group at the 6-position of the pyridazine ring. The structural uniqueness of this compound arises from the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring, which may modulate electronic properties, solubility, and target binding affinity.

Properties

IUPAC Name

3-chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-16-10-4-2-7(6-8(10)13)9-3-5-11(12)15-14-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUAAVLXZBQURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606749
Record name 3-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99452-78-5
Record name 3-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-fluoro-4-methoxyaniline with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Electron-deficient substituents (e.g., trifluoromethyl) enhance lipophilicity and metabolic stability, while polar groups (e.g., nitro in ) reduce solubility .
  • Piperazine-containing derivatives (e.g., ) are synthesized under reflux conditions in ethanol or acetic acid, with reaction times varying between 6–12 hours .

Analgesic and Anti-inflammatory Effects

  • 3-Chloro-6-(4-methylphenyl)pyridazine (): Exhibited analgesic and anti-inflammatory activities comparable to standard drugs (e.g., diclofenac) via peripheral and central mechanisms .

Enzyme Inhibition

  • Piperazinyl Derivatives (): Demonstrated acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values in the micromolar range. The 2-fluorophenyl group enhances selectivity for AChE over butyrylcholinesterase (BuChE) .
  • Thiosemicarbazide-Triazole Derivatives (): Showed moderate AChE inhibition, suggesting that bulky substituents (e.g., triazole) may sterically hinder enzyme binding .

Antiviral Activity

  • R62025 and R66703 (): Broad-spectrum antivirals against rhinoviruses. Structural modifications (e.g., bromo substitution for chloro) reduced potency, indicating the chloro group’s critical role in viral protein interaction .

Physicochemical Properties

Property 3-Chloro-6-(3-fluoro-4-methoxyphenyl)pyridazine 3-Chloro-6-(4-methylphenyl)pyridazine 3-Chloro-6-(trifluoromethylphenyl)pyridazine
Melting Point (°C) Not Reported 222–224 Not Reported
Solubility Moderate in polar solvents (e.g., DMSO) Low (petroleum ether) High (organic solvents)
LogP (Predicted) ~2.5 ~2.8 ~3.2

Notes:

  • The trifluoromethyl group increases lipophilicity (higher LogP), favoring membrane permeability .
  • Methoxy groups improve aqueous solubility compared to purely hydrophobic substituents (e.g., methyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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